N-(4-methoxyphenyl)but-3-enamide
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)but-3-enamide |
InChI |
InChI=1S/C11H13NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h3,5-8H,1,4H2,2H3,(H,12,13) |
InChI Key |
BDJNAIMAVKLWCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Backbones or Substituents
Key Observations :
- Backbone Modifications : The replacement of the but-3-enamide backbone with prop-2-enamide (e.g., compound 10 in ) or thiazole rings () alters conformational flexibility and electronic distribution, impacting target binding.
- Substituent Effects : The addition of hydroxyl groups (as in ) increases hydrophilicity and anti-inflammatory activity, while bulky substituents like tert-butyl () may improve metabolic stability.
Contrasts :
- The anti-inflammatory activity of this compound derivatives is highly dependent on hydroxylation patterns (e.g., compound 2 in vs. non-hydroxylated analogs).
- While phenylretinamides () and sulfonylquinazoline acetamides () both exhibit anticancer effects, their mechanisms diverge: retinamides induce apoptosis, whereas sulfonylquinazolines may target kinase signaling.
Physicochemical and Crystallographic Properties
- Hydrogen-Bonding Networks: N-(4-Methoxyphenyl)piperazin-ium salts (e.g., compounds I–III in ) form infinite chains via N–H···O and O–H···O interactions, enhancing crystal stability.
- Solubility: Hydroxylated analogs (e.g., compound 10 in ) exhibit higher aqueous solubility compared to non-polar derivatives like the tert-butyl-substituted but-3-enamide in .
Preparation Methods
Reaction Mechanism and Optimization
The direct N-dehydrogenation of amides to enamides represents a paradigm shift in enamide synthesis. By employing lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf~2~O) in diethyl ether, tertiary amides undergo α-deprotonation followed by electrophilic activation, yielding N-(4-methoxyphenyl)but-3-enamide (Fig. 1A). Critical optimization revealed:
-
LiHMDS superiority : Substituting LiHMDS with NaHMDS or KHMDS reduced yields by 30–40% due to weaker base strength and solvation effects.
-
Solvent dependency : Diethyl ether outperformed THF and DME, achieving 89% isolated yield versus ≤70% in alternatives.
-
Temperature control : Reactions conducted at −15°C minimized side reactions, while elevated temperatures promoted polymerization of ethereal solvents.
Table 1: Optimization of Electrophilic Activation Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| LiHMDS | Et~2~O | −15°C | 89 |
| NaHMDS | Et~2~O | −15°C | 52 |
| LiHMDS | THF | −15°C | 71 |
| LiHMDS | Et~2~O | 25°C | 63 |
Substrate Scope and Limitations
The protocol exhibits broad compatibility with electron-rich aryl groups. For this compound, para-methoxy substitution enhances reactivity due to resonance stabilization of the intermediate keteniminium ion. However, sterically hindered substrates (e.g., ortho-methyl derivatives) require extended reaction times (24 h vs. 6 h). Gram-scale synthesis (10 mmol) confirmed scalability, yielding 8.9 g (86%) with minimal purification.
Active Ester-Mediated Synthesis via N,O-Dimethylhydroxylamine
Stepwise Acylation Protocol
Patent literature describes a two-step sequence starting from trans-4-methoxycinnamic acid (Scheme 2B):
-
Active ester formation : Treatment with isobutyl chloroformate and 4-methylmorpholine in DMF at −5°C generates a mixed carbonate intermediate.
-
Nucleophilic displacement : Reaction with N,O-dimethylhydroxylamine hydrochloride affords the Weinreb amide precursor, which undergoes elimination to yield the enamide.
Table 2: Key Reaction Parameters for Active Ester Method
| Step | Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Isobutyl chloroformate | DMF | −5°C | 25 min | 95 (crude) |
| 2 | N,O-Dimethylhydroxylamine | DMF | 0–10°C | 6 h | 78 |
Practical Considerations
-
Workup challenges : Quenching with 0.5 N HCl followed by dichloromethane extraction minimized emulsion formation.
-
Purification : Silica gel chromatography (hexane/EtOAc 4:1) provided analytically pure product, though residual DMF complicated isolation.
Acyl Chloride Route with Amine Coupling
General Procedure and Modifications
A modular approach involves converting 4-methoxycinnamic acid to its acyl chloride derivative using oxalyl chloride in dichloromethane (DCM). Subsequent coupling with but-3-enamine in the presence of triethylamine yields the target enamide:
-
Acyl chloride synthesis :
-
Amide bond formation :
Yield Optimization and Challenges
-
Amine availability : Commercial scarcity of but-3-enamine necessitates in situ preparation via Hofmann elimination or Curtius rearrangement.
-
Side reactions : Conjugated diene formation via Michael addition was suppressed by maintaining reaction temperatures below 0°C.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound Synthesis
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-methoxyphenyl)but-3-enamide, and how can reaction conditions be optimized for higher yield?
- Synthetic Routes : The compound is typically synthesized via amidation reactions. For example, analogous compounds like N-(4-amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride are synthesized using 4-amino-2-methoxybenzoic acid and acyl chlorides (e.g., 3-methylbutanoyl chloride) in the presence of a base to drive the reaction .
- Optimization Strategies :
- Temperature : Lower temperatures (0–5°C) minimize side reactions during acylation.
- Solvent Choice : Dichloromethane (DCM) or acetonitrile are preferred for their inertness and solubility properties .
- Catalysts : Sodium hypochlorite (NaOCl) has been used to facilitate oxidative coupling in related butenamide syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures purity (>95%) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Critical for confirming the methoxyphenyl and butenamide moieties. For example, methoxy protons resonate at δ ~3.8 ppm, while vinyl protons in the butenamide group appear as doublets (δ ~5.5–6.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications at the butenamide moiety influence biological activity, and what analytical methods validate these effects?
- Key Modifications :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CN) on the phenyl ring enhance receptor binding affinity, while methoxy groups improve solubility .
- Double Bond Geometry : The trans configuration in butenamide derivatives increases steric accessibility for target binding .
- Validation Methods :
- Molecular Docking : Predicts interactions with enzymes/receptors (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Enzymatic Assays : Quantifies IC₅₀ values using fluorescence-based or colorimetric methods (e.g., inhibition of β-lactamase) .
- SAR Studies : Comparative analysis of analogs (e.g., replacing methoxy with ethoxy groups) reveals trends in potency .
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound derivatives?
- Data Reconciliation Approaches :
- Standardized Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results. Reproducing assays under controlled conditions (e.g., 24-hour exposure, 10 µM concentration) minimizes discrepancies .
- Metabolic Stability Testing : Liver microsome assays identify if rapid degradation (e.g., cytochrome P450 metabolism) alters observed activity .
- Dose-Response Curves : Multi-point IC₅₀/EC₅₀ profiling distinguishes true efficacy from assay artifacts .
- Case Study : Inconsistent antimicrobial data for thioanhydride derivatives were resolved by controlling solvent polarity (DMSO vs. ethanol) during bacterial exposure .
Q. What computational and experimental methods are recommended for elucidating the mechanism of action of this compound?
- Computational Tools :
- Density Functional Theory (DFT) : Calculates electron distribution in the butenamide group, predicting sites for electrophilic attack .
- Molecular Dynamics (MD) Simulations : Models ligand-receptor binding kinetics (e.g., interaction with kinase ATP pockets) .
- Experimental Approaches :
- Surface Plasmon Resonance (SPR) : Measures real-time binding affinity to immobilized targets (e.g., KD values for EGFR) .
- Knockout Models : CRISPR-edited cell lines lacking specific receptors confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
